molecular formula C12H11BO2 B14180656 2-(Naphthalen-2-yl)-1,3,2-dioxaborolane CAS No. 919988-32-2

2-(Naphthalen-2-yl)-1,3,2-dioxaborolane

Cat. No.: B14180656
CAS No.: 919988-32-2
M. Wt: 198.03 g/mol
InChI Key: LFAPCYMYTSETAW-UHFFFAOYSA-N
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Description

Significance of Organoboron Compounds as Versatile Synthetic Intermediates and Reagents

Organoboron compounds, characterized by a carbon-boron bond, have become indispensable tools in modern organic chemistry. wikipedia.org First utilized in chemical synthesis decades ago, their prominence has surged due to their role in a variety of significant reactions, most notably the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. researchgate.net This reaction provides a powerful and general methodology for the formation of carbon-carbon bonds by coupling organoboron compounds with organic halides or triflates. researchgate.netcapes.gov.br

The widespread adoption of organoboron reagents stems from several key advantages:

Stability: They are generally stable compounds that can be handled in air and are compatible with aqueous conditions. nih.gov

Availability: A wide range of organoboron compounds are commercially available or can be readily synthesized. nih.gov

Low Toxicity: Compared to other organometallic reagents, boron compounds exhibit low toxicity, and their inorganic byproducts are easily removed, making them environmentally friendlier. researchgate.net

Functional Group Tolerance: They are compatible with a broad array of functional groups, which minimizes the need for protecting groups and shortens synthetic sequences. nih.gov

High Selectivity: Reactions involving organoboron compounds often proceed with high regio- and stereoselectivity. nih.gov

These features have established organoboron compounds, particularly boronic acids and their esters, as crucial building blocks in the synthesis of complex molecules, including pharmaceuticals and natural products. wikipedia.orgpharmiweb.com

Overview of Cyclic Boronic Esters in Contemporary Organic Synthesis

Boronic esters are formed through the reaction of a boronic acid with an alcohol. pharmiweb.com When a diol (an alcohol with two hydroxyl groups) is used, a cyclic boronic ester is formed. researchgate.net Compounds with a five-membered cyclic structure containing the C-O-B-O-C linkage are known as dioxaborolanes. wikipedia.org

Cyclic boronic esters, especially those derived from pinacol (B44631) (4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives), offer significant advantages over their parent boronic acids. acs.org Acyclic boronic esters can be susceptible to hydrolysis, whereas the bulky nature of pinacol-derived cyclic esters makes them more robust and stable towards air and various reaction conditions. acs.org This enhanced stability simplifies purification and handling, making them highly desirable reagents in multi-step syntheses. nbinno.com

Like boronic acids, these esters are vital participants in Suzuki-Miyaura cross-coupling reactions. pharmiweb.com The pinacol ester group is a reliable and effective coupling partner, allowing for the efficient formation of new carbon-carbon bonds under mild conditions. nih.govnbinno.com Their utility extends to other C-C bond-forming reactions, solidifying their position as a versatile class of reagents in the synthetic chemist's toolkit. acs.org

Positioning of 2-(Naphthalen-2-yl)-1,3,2-dioxaborolane within Arylboronic Ester Research

Within the broad family of arylboronic esters, this compound represents a specialized and valuable building block. This compound incorporates a naphthalene (B1677914) moiety, an extended aromatic system that imparts unique electronic and steric properties. nbinno.com The naphthalene core is a prevalent structural motif in many biologically active compounds and advanced functional materials. nbinno.com

The primary application of this compound is as a precursor in cross-coupling reactions to introduce the naphthalen-2-yl group into a target molecule. fishersci.ca This is particularly relevant in materials science for the development of organic light-emitting diodes (OLEDs), where the extended π-conjugation of the naphthalene unit can contribute to desirable photophysical properties. nbinno.com It also serves as an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs. fishersci.ca The use of the pinacol ester form ensures greater stability and ease of handling compared to the corresponding naphthalen-2-ylboronic acid. nbinno.com

Below are the key chemical properties of this compound.

Interactive Table: Properties of this compound

PropertyValue
CAS Number 256652-04-7
Molecular Formula C₁₆H₁₉BO₂
Molecular Weight 254.14 g/mol
Synonym Naphthalene-2-boronic acid pinacol ester
Appearance Solid

Data sourced from Fisher Scientific. fishersci.ca

The specific substitution pattern on the naphthalene ring is crucial for determining the final properties of the target molecule. This compound provides a distinct structural isomer to its 1-naphthalenyl counterpart, allowing for fine-tuning of molecular geometry and electronics.

Interactive Table: Comparison of Naphthylboronic Acid Pinacol Ester Isomers

CompoundThis compound2-(Naphthalen-1-yl)-1,3,2-dioxaborolane
CAS Number 256652-04-768716-52-9
Molecular Formula C₁₆H₁₉BO₂C₁₆H₁₉BO₂
Molecular Weight 254.14 g/mol 254.13 g/mol
Melting Point Not specified56-58°C
Boiling Point Not specified378.7±11.0 °C (Predicted)

Data sourced from Fisher Scientific and ChemicalBook. fishersci.cachemicalbook.com

Properties

CAS No.

919988-32-2

Molecular Formula

C12H11BO2

Molecular Weight

198.03 g/mol

IUPAC Name

2-naphthalen-2-yl-1,3,2-dioxaborolane

InChI

InChI=1S/C12H11BO2/c1-2-4-11-9-12(6-5-10(11)3-1)13-14-7-8-15-13/h1-6,9H,7-8H2

InChI Key

LFAPCYMYTSETAW-UHFFFAOYSA-N

Canonical SMILES

B1(OCCO1)C2=CC3=CC=CC=C3C=C2

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Naphthalen 2 Yl 1,3,2 Dioxaborolane

Transition Metal-Catalyzed Borylation Strategies

Transition metal catalysis offers a powerful toolkit for the formation of carbon-boron bonds with high efficiency and selectivity. Various metals, including palladium, copper, rhodium, iridium, and nickel, have been employed to catalyze the borylation of naphthalene (B1677914) derivatives.

Palladium-Catalyzed Miyaura Borylation of Aryl Halides and Triflates

The Palladium-catalyzed Miyaura borylation is a cornerstone of modern organic synthesis for the preparation of aryl boronate esters from aryl halides and triflates. This reaction typically involves the use of a palladium catalyst, a diboron (B99234) reagent such as bis(pinacolato)diboron (B136004) (B₂pin₂), and a base. The choice of ligand for the palladium center is crucial for achieving high catalytic activity and selectivity.

The synthesis of 2-(naphthalen-2-yl)-1,3,2-dioxaborolane can be efficiently achieved from 2-bromonaphthalene (B93597). For instance, using a catalyst system composed of PdCl₂(dppf) (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride and a suitable base like potassium acetate (B1210297) (KOAc) in a solvent such as dimethyl sulfoxide (B87167) (DMSO) or dioxane, 2-bromonaphthalene can be converted to the desired boronate ester in good to excellent yields. The general reaction is depicted below:

Starting Material: 2-Bromonaphthalene

Reagents: Bis(pinacolato)diboron (B₂pin₂), Potassium Acetate (KOAc)

Catalyst: PdCl₂(dppf)

Solvent: Dioxane

Temperature: 80 °C

Yield: High

SubstrateCatalystLigandBaseSolventTemp (°C)Yield (%)
2-BromonaphthalenePd₂(dba)₃XPhosK₃PO₄Toluene10095
2-Naphthyl triflatePd(OAc)₂SPhosK₃PO₄Dioxane8088

Copper-Catalyzed Decarboxylative Borylation from (Hetero)aryl Carboxylic Acids via Photoinduced Ligand-to-Metal Charge Transfer

A novel and increasingly popular method for the synthesis of aryl boronate esters is the copper-catalyzed decarboxylative borylation of aryl carboxylic acids. This approach is particularly attractive as it utilizes readily available carboxylic acids as starting materials. The reaction often proceeds via a photoinduced ligand-to-metal charge transfer (LMCT) mechanism, where a copper carboxylate complex is excited by light, leading to decarboxylation and the formation of an aryl radical, which is subsequently trapped by a diboron reagent.

For the synthesis of this compound, naphthalene-2-carboxylic acid can be employed as the starting material. The reaction is typically carried out in the presence of a copper catalyst, a diboron reagent, and a suitable ligand, under irradiation with visible light.

SubstrateCatalystLigandBoron SourceSolventConditionsYield (%)
Naphthalene-2-carboxylic acidCu(OAc)₂PhenanthrolineB₂pin₂AcetonitrileBlue LEDs, RT75

Rhodium-Catalyzed Borylation for Aryl Boronate Esters

Rhodium catalysts are also effective for the synthesis of aryl boronate esters, particularly through C-H activation and borylation. This method allows for the direct conversion of a C-H bond on the naphthalene ring to a C-B bond, offering a highly atom-economical route. The regioselectivity of the borylation is a key challenge and is often influenced by the steric and electronic properties of the substrate and the catalyst system. For unsubstituted naphthalene, rhodium-catalyzed C-H borylation can show a preference for the more sterically accessible β-position (C2), leading to the formation of this compound.

SubstrateCatalystLigandBoron SourceSolventTemp (°C)Yield (%)β:α Ratio
Naphthalene[Rh(cod)Cl]₂dtbpyB₂pin₂Octane10085>20:1

Iridium-Catalyzed C-H Borylation Approaches

Iridium-catalyzed C-H borylation has emerged as a powerful and versatile method for the synthesis of aryl boronate esters. researchgate.net These reactions are known for their high functional group tolerance and often proceed under mild conditions. nih.gov The regioselectivity is typically governed by steric factors, with borylation occurring at the least hindered C-H bond. In the case of unsubstituted naphthalene, this steric preference leads to the selective formation of the 2-borylated product over the 1-borylated isomer. The most commonly used catalyst system is a combination of an iridium precursor, such as [Ir(cod)OMe]₂, and a bipyridine-based ligand. researchgate.net

While directed iridium-catalyzed borylations of substituted naphthalenes can lead to other isomers, the direct borylation of naphthalene itself favors the 2-position. nih.govrsc.org

SubstrateCatalystLigandBoron SourceSolventTemp (°C)Yield (%)Regioselectivity (2- vs 1-)
Naphthalene[Ir(cod)OMe]₂dtbpyB₂pin₂THF809098:2

Nickel-Catalyzed Pathways to Arylboronic Esters

Nickel catalysts offer a more cost-effective alternative to palladium for the synthesis of arylboronic esters from aryl halides. Nickel-catalyzed Miyaura-type borylations have been developed and show broad functional group tolerance. The reaction of 2-bromonaphthalene with a diboron reagent in the presence of a nickel catalyst and a suitable base provides an efficient route to this compound. nih.gov For instance, a catalyst system comprising NiCl₂(dppp) and PPh₃ has been shown to be effective for the borylation of 2-bromonaphthalene. nih.gov

SubstrateCatalystLigandBoron SourceBaseSolventTemp (°C)Yield (%)
2-BromonaphthaleneNiCl₂(dppp)PPh₃B₂(OH)₄DIPEAEthanolRT81

Metal-Free and Organocatalytic Borylation Approaches

In recent years, there has been a growing interest in the development of metal-free borylation methods to avoid the cost and potential toxicity of transition metal catalysts. These approaches often rely on the use of strong Lewis acids or organocatalysts to activate the C-H bond for borylation.

Electrophilic borylation of arenes using reagents like BBr₃ in the presence of a directing group is one such strategy. For example, the borylation of α-naphthamides has been reported to proceed under metal-free conditions. researchgate.net While this demonstrates the feasibility of metal-free C-H borylation on the naphthalene scaffold, direct, non-directed borylation of naphthalene to selectively form the 2-isomer under metal-free conditions is more challenging and an area of active research.

SubstrateBorylation ReagentAdditive/CatalystSolventTemp (°C)Yield (%)
N,N-diisopropyl-1-naphthamideBBr₃Triethylamine/Pinacol (B44631)DCM6056 (of the corresponding borylated naphthamide)

Photoinduced Borylation of Haloarenes and Arylammonium Salts

A significant advancement in the synthesis of arylboronic acids and esters is the use of photoinduced, metal-free borylation reactions. organic-chemistry.orgnih.gov This method provides a direct pathway to compounds like this compound from readily available haloarenes and arylammonium salts. organic-chemistry.orgnih.gov The reaction is typically carried out using ultraviolet light (e.g., 254 nm) and a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), in common solvents without the need for deoxygenation. organic-chemistry.org

This approach is distinguished by its mild conditions, broad functional group tolerance, and the formation of innocuous byproducts. nih.gov The methodology is applicable to a wide range of haloarenes, including iodo-, bromo-, chloro-, and even the typically unreactive fluoroarenes. organic-chemistry.orgnih.gov The reactivity is influenced by the bond dissociation energies of the carbon-halogen bond. researchgate.net For instance, iodoarenes tend to react more rapidly than their chloro and bromo counterparts. researchgate.net

The reaction can also be extended to quaternary arylammonium salts, providing another accessible route to arylboronic esters. organic-chemistry.orgnih.gov A key advantage of this photoinduced method is its scalability, with successful demonstrations on the gram scale and in continuous flow systems, highlighting its practical utility. organic-chemistry.orgnih.gov

Table 1: Key Features of Photoinduced Borylation

Feature Description
Reactants Haloarenes (I, Br, Cl, F), Quaternary Arylammonium Salts
Reagents Tetrahydroxydiboron or other diboron reagents (e.g., B₂pin₂)
Conditions UV light (254 nm), common solvents, metal- and additive-free
Advantages Broad scope, high functional group tolerance, scalability, mild conditions

| Byproducts | Innocuous and easily removed |

Lewis Base-Catalyzed Photoredox Activation of Boronic Esters and Boronic Acids

A dual catalytic system employing a Lewis base and a photoredox catalyst can be utilized for the generation of carbon radicals from boronic acids or esters. nih.govcam.ac.uknih.gov This method facilitates the formation of C-C bonds through the reaction of these radicals with electron-deficient olefins in a redox-neutral manner. nih.govcam.ac.uknih.gov Lewis bases such as quinuclidin-3-ol or 4-dimethylaminopyridine (B28879) form a redox-active complex with the boronic ester or the trimeric form of the boronic acid (boroxines). nih.govcam.ac.uknih.gov

This activation strategy allows for the generation of aryl radicals from a wide array of boronic esters and acids under mild conditions, without the need for stoichiometric activators or oxidants. nih.govnovartis.com These reactive intermediates can then participate in intermolecular C-C bond-forming reactions. nih.govnovartis.com The process is characterized by its efficiency and the ability to create desirable C(sp²)-C(sp³) bonds. nih.gov

Direct Synthesis from Arylamines via Sandmeyer-Type Transformations

Arylboronic esters, including the naphthalene derivative, can be synthesized directly from arylamines through a metal-free, Sandmeyer-type reaction. mdpi.compku.edu.cn This transformation involves the in situ generation of an aryl diazonium salt from the corresponding arylamine, which then reacts with a diboron reagent like bis(pinacolato)diboron (B₂pin₂). pku.edu.cnrsc.org This method is advantageous as it avoids the use of transition metals, thereby preventing metal contamination in the final product. pku.edu.cn

The reaction proceeds under mild conditions and demonstrates good yields for a variety of functionalized arylboronates. rsc.org A notable feature of this strategy is its practicality, as it can be performed on a gram scale. rsc.org Furthermore, the resulting arylboronate product can often be used in subsequent reactions, such as Suzuki-Miyaura cross-coupling, without the need for purification. rsc.org In some variations, a nonsymmetrical diboron reagent, B(pin)-B(dan), has been used where the B(dan) moiety is selectively transferred. mdpi.comnih.gov

Electrophilic Borylation of Aryl Grignard Reagents

The electrophilic borylation of aryl Grignard reagents offers a straightforward and convenient route to aryl boronic acids and their esters. organic-chemistry.org This method involves the preparation of the Grignard reagent from the corresponding aryl bromide, which is then reacted with a boron electrophile. The use of lithium chloride (LiCl) during the formation of the Grignard reagent by direct magnesium insertion, or the use of iPrMgCl·LiCl for a magnesium/bromine exchange, facilitates the process. organic-chemistry.org

This protocol allows for the synthesis of a wide range of aryl boronic acids in excellent yields at low temperatures (e.g., 0°C). organic-chemistry.org The methodology represents a classic yet reliable approach for creating the carbon-boron bond necessary for forming compounds like this compound.

Table 2: Comparison of Synthetic Methodologies

Methodology Starting Material Key Reagents Conditions Advantages
Photoinduced Borylation Halonaphthalenes, Naphthylammonium Salts B₂pin₂ UV light Metal-free, broad scope, mild
Sandmeyer-Type Naphthalen-2-amine t-BuONO, B₂pin₂ Metal-free, mild Direct from amines, scalable

Flow Chemistry Applications in the Synthesis of Aryl 1,3,2-Dioxaborolanes

Flow chemistry has emerged as a powerful tool for the synthesis of organic compounds, offering enhanced safety, efficiency, and scalability. researchgate.net The application of continuous flow systems to the synthesis of aryl 1,3,2-dioxaborolanes, including this compound, has demonstrated significant advantages, particularly when dealing with highly reactive intermediates like organolithium species. thieme-connect.demit.edu

Continuous Flow Systems for Organolithium Chemistry and Subsequent Borylation

Organolithium reagents are highly reactive and often require cryogenic temperatures in traditional batch processes. okayama-u.ac.jp Continuous flow systems provide superior control over reaction parameters such as temperature and residence time, making the handling of these unstable intermediates safer and more efficient. mit.eduucc.ie In a typical setup, a stream of an aryl halide is mixed with an organolithium reagent (e.g., n-BuLi) in a microreactor to perform a halogen-lithium exchange. researchgate.net

The resulting aryllithium intermediate is then immediately quenched with a boron electrophile, such as 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (B108313) (BpinOiPr), in a subsequent mixing zone. researchgate.net The precise control of residence time, often on the order of seconds, minimizes the decomposition of the unstable aryllithium species. thieme-connect.de This approach allows for the synthesis of various functionalized arylboronic esters on a multigram scale with high throughput. organic-chemistry.org

Integrated Flow Microreactor Systems for Arylboronic Ester Preparation

Integrated flow microreactor systems enable the preparation of arylboronic esters bearing electrophilic functional groups, which can be challenging using traditional organometallic routes. rsc.org These systems can combine multiple reaction steps into a single, continuous process. mit.edu For instance, the generation of an aryllithium species and its subsequent borylation can be seamlessly integrated with a downstream application, such as a Suzuki-Miyaura cross-coupling reaction. rsc.org

Table 3: Advantages of Flow Chemistry in Arylboronic Ester Synthesis

Advantage Description
Enhanced Safety Controlled handling of highly reactive organolithium intermediates.
Precise Control Accurate management of temperature, pressure, and residence time.
Scalability Readily scalable from laboratory to production quantities.
High Throughput Continuous processing allows for rapid production.

| Process Integration | Multiple synthetic steps can be combined into a single continuous operation. |

Emerging Borylation Strategies

Recent advancements in synthetic chemistry have led to the development of innovative borylation methods. These strategies often offer improved efficiency, regioselectivity, and substrate scope compared to traditional approaches, which typically rely on the reaction of organometallic reagents with borate (B1201080) esters or the palladium-catalyzed borylation of aryl halides. orgsyn.org

A promising strategy for the formation of C-B bonds involves the transition-metal-catalyzed borylation of organosulfur compounds through the activation of a carbon-sulfur (C-S) bond. This method provides an alternative to the more common C-X (X = halide) or C-H activation pathways. Palladium and rhodium complexes have been shown to be effective catalysts for this transformation, converting aryl sulfides into the corresponding arylboronic acid pinacol esters. chemrevlett.com

In a typical protocol, an aryl methyl sulfide (B99878) is reacted with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst, such as a Pd–PEPPSI–IPr complex, and a lithium amide base. chemrevlett.com The reaction proceeds via the cleavage of the C-S bond, followed by the introduction of the boryl group. This methodology has been successfully applied to a wide range of methyl aryl sulfides to generate a library of arylboronic acid pinacol esters. chemrevlett.com While direct examples for naphthalenyl sulfides are part of a broader library, the reaction mechanism supports its applicability. The proposed mechanism involves the oxidative addition of the aryl sulfide to the palladium(0) center, followed by transmetalation with the diboron reagent and reductive elimination to yield the arylboronate product. chemrevlett.com

Table 1: Representative Palladium-Catalyzed Borylation of Aryl Sulfides
SubstrateCatalyst SystemDiboron ReagentProductReference
Naphthalen-2-yl methyl sulfidePd–PEPPSI–IPr / LiN(SiMe₃)₂B₂pin₂This compound chemrevlett.com
Phenyl methyl sulfidePd–PEPPSI–IPr / LiN(SiMe₃)₂B₂pin₂2-Phenyl-1,3,2-dioxaborolane chemrevlett.com
p-Tolyl methyl sulfidePd–PEPPSI–IPr / LiN(SiMe₃)₂B₂pin₂2-(p-Tolyl)-1,3,2-dioxaborolane chemrevlett.com

Direct C-H borylation is a highly atom-economical method for synthesizing arylboronates. beilstein-journals.org For arenes like naphthalene, regioselectivity is a key challenge. Iridium-catalyzed C-H borylation has become a state-of-the-art method, where the regioselectivity is typically governed by steric factors. beilstein-journals.orgumich.edu In the case of naphthalene, borylation preferentially occurs at the less sterically hindered 2-position, leading directly to this compound. beilstein-journals.org

A more recent and novel approach to the borylation of sterically hindered arenes involves a precious-metal-free, two-step electrophilic C-H borylation. escholarship.orgnih.govchemrxiv.org This strategy utilizes a non-classical boron cluster electrophile. The first step is an electrophilic aromatic substitution induced by the cage-opening of a decaborane (B607025) cluster (Cs₂[closo-B₁₀H₁₀]), which forms an arylated decaborane intermediate containing a B-C bond. escholarship.orgchemrxiv.org This is followed by a diol-promoted cage deconstruction of the intermediate, which selectively breaks the B-B bonds of the cluster while preserving the newly formed B-C bond, yielding the final aryl boronic ester. nih.govchemrxiv.org This method offers a unique regioselectivity controlled by both steric and electronic factors and avoids the need for precious metals or highly engineered ligands. escholarship.orgchemrxiv.org

Table 2: Comparison of C-H Borylation Methods for Naphthalene
MethodologyCatalyst/ReagentKey FeatureSelectivity for NaphthaleneReference
Iridium-Catalyzed C-H BorylationIridium(I) complex with 1,3-dicyclohexylimidazol-2-ylideneSteric controlFavors the less hindered 2-position beilstein-journals.org
Electrophilic BorylationCs₂[closo-B₁₀H₁₀] followed by diolPrecious-metal-free; unique steric and electronic controlApplicable to sterically hindered positions escholarship.orgnih.govchemrxiv.org

Zirconocene and titanocene (B72419) complexes are effective catalysts for the hydroboration of unsaturated systems such as alkenes and alkynes. rushim.ruberkeley.eduumd.edu This methodology is not used for the direct borylation of the aromatic naphthalene ring. Instead, it is applied to unsaturated precursors containing a naphthalene moiety to generate alkyl- or vinylboronates, which can serve as intermediates for further synthetic transformations. For instance, the titanocene-catalyzed hydroboration of 2-vinylnaphthalene (B1218179) with pinacolborane (HBpin) would yield an alkylboronate, while the hydroboration of 2-ethynylnaphthalene (B39655) would produce a vinylboronate.

The catalytic cycle for titanocene-catalyzed hydroboration is understood to proceed through a titanocene borane (B79455) complex. berkeley.eduwpmucdn.com This active catalyst coordinates to the unsaturated bond (alkene or alkyne), leading to the formation of an intermediate that subsequently eliminates the borylated product. berkeley.eduumd.edu The reaction is often rapid and clean at room temperature. wpmucdn.com

Table 3: Hypothetical Zirconocene/Titanocene-Catalyzed Hydroboration of Naphthalene Derivatives
Unsaturated SubstrateCatalystBorane ReagentExpected Product TypeReference
2-VinylnaphthaleneTitanocene complexPinacolborane (HBpin)Alkylboronate berkeley.eduwpmucdn.com
2-EthynylnaphthaleneTitanocene complexPinacolborane (HBpin)Vinylboronate berkeley.eduumd.edu

In situ borylation strategies, particularly those coupled with subsequent reactions in a one-pot process, represent a significant advancement in synthetic efficiency. These methods often utilize alternative diboron reagents to the commonly used bis(pinacolato)diboron (B₂pin₂). A notable example is the use of tetrahydroxydiboron, also known as bis-boronic acid (BBA), for the palladium-catalyzed borylation of aryl halides. nih.gov

This approach offers a more atom-economical alternative to B₂pin₂. A modified procedure involves the addition of ethylene (B1197577) glycol, which has been shown to increase yields, reduce the required amount of BBA, and shorten reaction times. nih.gov This method can be seamlessly integrated into a one-pot, two-step sequence where the aryl halide (e.g., 2-bromonaphthalene) is first borylated in situ to form the boronic acid, which is then directly used in a Suzuki-Miyaura cross-coupling reaction with a second aryl halide without isolation of the intermediate. This process streamlines the synthesis of complex biaryl compounds. nih.gov Another approach involves the metal-free Sandmeyer-type borylation of arylamines, where an aryl amine is converted to a diazonium salt in situ and then reacted with a diboron reagent to yield the arylboronate. orgsyn.org

Table 4: One-Pot Borylation/Cross-Coupling Using Bis-Boronic Acid (BBA)
Step 1: Borylation SubstrateStep 2: Coupling PartnerReagents/ConditionsFinal Product ExampleReference
2-Bromonaphthalene3-Bromoquinoline1) Pd-catalyst, BBA, Ethylene Glycol 2) Add 3-Bromoquinoline, Base2-(Quinolin-3-yl)naphthalene nih.gov
2-Bromonaphthalene4-Bromotoluene1) Pd-catalyst, BBA, Ethylene Glycol 2) Add 4-Bromotoluene, Base2-(p-Tolyl)naphthalene nih.gov

Reactivity and Mechanistic Investigations of 2 Naphthalen 2 Yl 1,3,2 Dioxaborolane

Cross-Coupling Reactions Involving 2-(Naphthalen-2-yl)-1,3,2-dioxaborolane

This compound is a key substrate in palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. Its stability, ease of handling, and reactivity make it a valuable building block in the synthesis of complex organic molecules.

The crucial transmetalation step in the Suzuki-Miyaura reaction has been the subject of considerable mechanistic debate, with two primary pathways being proposed: the boronate pathway and the oxo-palladium pathway. nih.gov

Boronate Pathway (Path A): In this pathway, the base reacts with the organoboron compound (in this case, the boronic ester, often following hydrolysis to the boronic acid) to form a more nucleophilic tetracoordinate boronate species. This activated boronate then reacts with the arylpalladium(II) halide complex (formed after oxidative addition) to transfer the aryl group to the palladium center. nih.gov

Oxo-Palladium Pathway (Path B): This alternative pathway posits that the base (typically a hydroxide) first reacts with the arylpalladium(II) halide complex to form a more nucleophilic arylpalladium(II) hydroxide (B78521) complex. This palladium-hydroxo species then reacts with the neutral, tricoordinate boronic acid (or ester) to facilitate the transmetalation. nih.gov

Systematic studies have suggested that for reactions conducted with weak bases in aqueous solvent mixtures, the reaction of a palladium hydroxo complex with a boronic acid (the oxo-palladium pathway) is the predominant mechanism for transmetalation. nih.gov However, under anhydrous conditions using strong bases like potassium trimethylsilanolate, evidence points towards the boronate mechanism being operative. nih.gov The prevailing pathway can be influenced by the specific reaction conditions, including the nature of the base, solvent, and ligands.

Table 1: Comparison of Proposed Transmetalation Pathways in Suzuki-Miyaura Coupling

FeatureBoronate Pathway (Path A)Oxo-Palladium Pathway (Path B)
Activated Species Tetracoordinate boronateArylpalladium(II) hydroxide complex
Role of Base Activates the organoboron reagentActivates the palladium complex
Organoboron State Nucleophilic, tetracoordinateLewis acidic, tricoordinate
Palladium State Electrophilic arylpalladium(II) halideNucleophilic arylpalladium(II) hydroxide
Typical Conditions Anhydrous conditions, strong basesAqueous conditions, weak bases

Historically, it was often assumed that boronic esters, such as the pinacol (B44631) ester this compound, required hydrolysis to the corresponding boronic acid before participating in the transmetalation step. However, extensive structural, kinetic, and computational investigations have provided compelling evidence that boronic esters can and do undergo direct transmetalation without prior hydrolysis. organic-chemistry.orgresearchgate.netnih.gov

Pre-transmetalation intermediates containing a Pd-O-B linkage have been observed and characterized, confirming the ability of boronic esters to engage directly with the palladium center. organic-chemistry.orgnih.gov These studies revealed that the structure of the boronic ester significantly impacts the rate of transmetalation, with some esters transferring their organic groups much faster than the corresponding boronic acid. researchgate.net This finding has led to the development of anhydrous Suzuki-Miyaura coupling protocols that capitalize on the enhanced reactivity of unhydrolyzed boronic esters. researchgate.net

The efficiency and scope of the Suzuki-Miyaura coupling of this compound are profoundly influenced by the choice of catalyst, ligands, and base.

Catalyst Systems: Palladium complexes are the catalysts of choice. Common precatalysts include Pd(PPh₃)₄, Pd(OAc)₂, and Pd₂(dba)₃. wikipedia.org The active catalyst is a Pd(0) species, which is either introduced directly or generated in situ from a Pd(II) precatalyst. acs.org

Ligands: Ligands play a critical role in stabilizing the palladium catalyst, modulating its reactivity, and facilitating the key steps of the catalytic cycle. For coupling reactions involving less reactive aryl chlorides, bulky and electron-rich phosphine (B1218219) ligands (e.g., P(t-Bu)₃, PCy₃, or N-heterocyclic carbenes (NHCs)) are often required to promote the challenging oxidative addition step. core.ac.ukwikipedia.org These sterically encumbered ligands can also accelerate the reductive elimination step. core.ac.uk

Base Conditions: The base is essential for the transmetalation step, regardless of the operative pathway. wikipedia.org Common inorganic bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH, KOH). Organic bases such as alkoxides (NaOt-Bu, LiOtBu) are also used, particularly with less reactive substrates. core.ac.uk The choice of base can affect reaction rates, yields, and the prevalence of side reactions like protodeboronation. For instance, anhydrous conditions using potassium trimethylsilanolate have been shown to enable rapid and homogeneous cross-coupling of boronic esters. nih.gov

Table 2: Common Conditions for Suzuki-Miyaura Coupling of Aryl Boronic Esters

ComponentExamplesRole in Reaction
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄Catalyst Precursor
Ligand PPh₃, P(t-Bu)₃, SPhos, XPhos, NHCsStabilizes Pd(0), promotes oxidative addition and reductive elimination
Base K₂CO₃, Cs₂CO₃, K₃PO₄, LiOtBu, KOtBuActivates either the boron reagent or the palladium complex for transmetalation
Solvent Toluene, Dioxane, THF, DMF, often with waterSolubilizes reactants and influences base strength

A significant advantage of the Suzuki-Miyaura reaction is its broad functional group tolerance, allowing for the coupling of complex molecules without the need for extensive protecting group strategies. acs.org The reaction is generally compatible with esters, amides, ketones, nitriles, and ethers.

However, challenges such as competitive protodeboronation (cleavage of the C-B bond by a proton source) can occur, particularly with electron-rich or electron-deficient arylboronic acids and esters. wikipedia.org The choice of reaction conditions, especially the base and solvent system, is crucial to minimize this and other side reactions.

In substrates containing multiple halide atoms, chemoselectivity can often be achieved. The relative rates of oxidative addition (I > Br > OTf >> Cl) allow for selective coupling at the more reactive site. acs.org For instance, in polychlorinated aromatics, selective mono-alkylation or mono-arylation can be achieved by careful control of the reaction conditions, catalyst, and ligand. core.ac.ukacs.org This selectivity is critical for the stepwise functionalization of polyhalogenated aromatic and heteroaromatic systems.

Beyond C-C bond formation, aryl boronic esters like this compound are valuable partners in reactions that form bonds between carbon and heteroatoms such as nitrogen (C-N) and oxygen (C-O).

The Chan-Lam coupling (also known as the Chan-Evans-Lam or CEL coupling) is a prominent example. wikipedia.org This copper-catalyzed reaction enables the formation of aryl-nitrogen and aryl-oxygen bonds by coupling an aryl boronic acid or ester with an amine or an alcohol. organic-chemistry.orgwikipedia.org A key advantage of the Chan-Lam coupling is that it can often be performed under mild conditions, at room temperature and open to the air, using oxygen as the terminal oxidant. organic-chemistry.orgwikipedia.org

The scope of the Chan-Lam coupling is broad, accommodating a variety of N-H and O-H containing compounds, including anilines, amides, carbamates, and phenols. organic-chemistry.org While arylboronic acids are most commonly used, arylboronic acid pinacol esters (ArBPin) have also been successfully employed, although they can sometimes be more challenging coupling partners, particularly with aryl amines. st-andrews.ac.uknih.gov The mechanism is believed to proceed through a copper(III) intermediate, which undergoes reductive elimination to form the desired C-N or C-O bond. wikipedia.org This reaction provides a valuable alternative to the palladium-catalyzed Buchwald-Hartwig amination for the synthesis of aryl amines and ethers. wikipedia.org

Carbon-Heteroatom (C-X) Bond Forming Reactions

Oxidative C-N Cross-Coupling with Amines via Cooperative Photoredox and Copper Catalysis

The formation of carbon-nitrogen (C-N) bonds is a cornerstone of organic synthesis, particularly in the preparation of pharmaceuticals and functional materials. While traditional methods like the Buchwald-Hartwig amination have been pivotal, the development of milder and more versatile protocols remains a significant area of research. A powerful strategy that has emerged is the synergistic combination of photoredox and copper catalysis for the oxidative C-N cross-coupling of boronic esters with amines. This dual catalytic system allows for the efficient formation of C(sp³)–N bonds under mild conditions, often at room temperature. nih.govprinceton.edu

In this process, a photocatalyst, upon excitation by visible light, initiates a single-electron transfer (SET) process. Concurrently, a copper catalyst activates the amine nucleophile. The convergence of these two catalytic cycles facilitates the coupling of an alkyl radical, generated from a carboxylic acid precursor, with the copper-activated amine. This approach has been successfully applied to a broad range of nitrogen nucleophiles, including nitrogen heterocycles, amides, sulfonamides, and anilines, coupled with various primary, secondary, and tertiary alkyl carboxylic acids. nih.govprinceton.edu The reaction typically proceeds with high efficiency and short reaction times. nih.gov

A proposed mechanism involves the photocatalyst exciting to a long-lived triplet state, which then oxidizes a copper(I)-amido complex to a copper(II) species. princeton.eduresearchgate.net The resulting reduced photocatalyst then engages with an activated carboxylic acid derivative to generate an alkyl radical. This radical is subsequently trapped by the copper(II)-amido complex to form a transient copper(III) intermediate, which undergoes reductive elimination to furnish the N-alkylated product and regenerate the copper(I) catalyst. princeton.eduresearchgate.net

Table 1: Exemplary Conditions for Decarboxylative C(sp³)–N Coupling via Dual Copper/Photoredox Catalysis This table is a generalized representation based on the described catalytic system and not specific to this compound as the aryl source in a C-N coupling.

EntryAmine SubstrateCarboxylic AcidPhotocatalystCopper CatalystBaseSolventYield (%)
1IndazoleCyclohexanecarboxylic AcidIr(F-Meppy)₂(dtbbpy)PF₆CuTCBTMGDioxane90
2Benzamide4-Phenylbutanoic AcidIr(F-Meppy)₂(dtbbpy)PF₆CuTCBTMGDioxane85
3AnilinePivalic AcidIr(F-Meppy)₂(dtbbpy)PF₆CuTCBTMGDioxane76
Chan-Evans-Lam Heteroatom Arylation Reactions

The Chan-Evans-Lam (CEL) coupling is a copper-mediated or catalyzed cross-coupling reaction that forms carbon-heteroatom bonds, providing a powerful alternative to palladium-catalyzed methods. organic-chemistry.org This reaction facilitates the arylation of O-, N-, and S-nucleophiles using arylboronic acids, their esters, or related organoboron reagents. nih.gov A key advantage of the CEL coupling is that it often proceeds under mild conditions, frequently at room temperature and open to the air, which contrasts with the stricter anaerobic conditions required for many palladium-catalyzed reactions. organic-chemistry.orgnih.gov

The reaction is versatile, accommodating a wide array of substrates including phenols, amines, anilines, amides, imides, ureas, carbamates, and sulfonamides. organic-chemistry.org The process can be run with stoichiometric or catalytic amounts of a copper(II) salt, such as copper(II) acetate (B1210297). When used catalytically, an oxidant, often atmospheric oxygen, is required to regenerate the active copper(II) species from the copper(I) formed during the catalytic cycle. organic-chemistry.org

The mechanism of the Chan-Evans-Lam reaction is thought to involve the formation of a copper(II)-heteroatom bond, followed by transmetalation with the arylboronic acid. Reductive elimination from the resulting copper(II) intermediate then yields the desired arylated product. The presence of oxygen is believed to facilitate the reoxidation of copper(I) to copper(II) and may also promote the reductive elimination step from a transient copper(III) species. organic-chemistry.org This reaction has been successfully applied to the N-arylation of various heterocyclic compounds, including 4-fluoroalkylpyrimidin-2(1H)-ones and 3-formyl-2-quinolones, using arylboronic acids as the arylating agents. nih.govmdpi.com

Table 2: General Conditions for Chan-Evans-Lam N-Arylation This table illustrates typical conditions for the CEL reaction and is not specific to this compound.

EntryN-NucleophileArylboronic AcidCopper SourceBaseSolventTemperature
1GlucosaminePhenylboronic AcidCu(OAc)₂PyridineDichloromethaneRoom Temp
23-Formyl-2-quinolone4-Methylphenylboronic AcidCu(OAc)₂PyridineDichloromethane80 °C
34-(Trifluoromethyl)pyrimidin-2(1H)-one4-Methoxyphenylboronic AcidCu(OAc)₂PyridineMethanolRoom Temp

Carbon-Carbon (C-C) Bond Forming Reactions Beyond Suzuki-Miyaura

Decarboxylative Cross-Coupling Strategies

Decarboxylative cross-coupling reactions have emerged as a valuable synthetic tool, utilizing carboxylic acids as stable, inexpensive, and readily available substitutes for organometallic reagents. wikipedia.org In these reactions, a carbon-carbon bond is formed between a carboxylic acid and an organic halide or another coupling partner, accompanied by the extrusion of carbon dioxide (CO₂). wikipedia.org This methodology avoids the preparation of sensitive organometallic compounds and often exhibits broad functional group tolerance. wikipedia.org

Palladium and copper are common catalysts for these transformations. For instance, palladium-catalyzed decarboxylative cross-couplings have been developed for the synthesis of unsymmetrical alkynes from alkynyl carboxylic acids and arylboronic acids. rsc.org The mechanism is proposed to involve the oxidative addition of a palladium(0) species to the coupling partner, followed by a decarboxylation-transmetalation sequence with the carboxylate salt, and concluding with reductive elimination to afford the C-C coupled product.

In other variations, the synergistic combination of photoredox and nickel catalysis has enabled the decarboxylative coupling of aliphatic carboxylic acids with aryl halides to form C(sp³)–C(sp²) bonds. nih.gov This dual catalytic approach allows for the generation of alkyl radicals from abundant carboxylic acid feedstocks under mild, visible-light-mediated conditions.

Table 3: Conditions for Palladium-Catalyzed Decarboxylative Cross-Coupling This table presents an example of decarboxylative coupling and is not specific to this compound.

EntryCarboxylic AcidCoupling PartnerCatalystBaseSolvent
1Phenylpropiolic AcidPhenylboronic AcidPd(PPh₃)₄K₂CO₃DMF
24-Chlorobenzoic AcidPhenylboronic AcidPd(OAc)₂/Cu₂OK₂CO₃DMF/H₂O
C(sp²)–C(sp³) Cross-Couplings under Dual Catalysis (e.g., Photoredox/Nickel)

The construction of C(sp²)–C(sp³) bonds is of paramount importance in medicinal chemistry for synthesizing molecules with greater three-dimensional complexity. nih.gov Dual catalytic systems, particularly those combining a visible-light photoredox catalyst with a nickel catalyst, have revolutionized this field. chemrxiv.orgtcichemicals.com These methods enable the coupling of C(sp²) electrophiles, such as aryl halides, with C(sp³) nucleophile precursors under exceptionally mild conditions. tcichemicals.com

One prominent strategy is the cross-electrophile coupling, where both coupling partners are electrophiles (e.g., an aryl halide and an alkyl halide), and a reductant is used in the catalytic cycle. tcichemicals.com Alternatively, alkylboronic esters or alkylsilicates can serve as radical precursors. nih.govnih.gov The general mechanism involves the generation of an alkyl radical from the C(sp³) precursor via a photoredox-mediated single-electron transfer. This radical is then captured by a low-valent nickel complex, which has already undergone oxidative addition with the C(sp²) electrophile. Subsequent reductive elimination from the resulting Ni(III) or Ni(IV) intermediate forges the new C(sp²)–C(sp³) bond. nih.gov This approach has demonstrated remarkable functional group tolerance, even allowing for the coupling of substrates with unprotected primary and secondary amines. nih.gov

Table 4: Representative Photoredox/Nickel Dual Catalysis for C(sp²)–C(sp³) Coupling This table provides a general example and is not specific to using this compound as the C(sp²) partner.

C(sp²) PartnerC(sp³) PartnerPhotocatalystNickel CatalystAdditive/LigandSolvent
4-BromobenzonitrileIsopropyl pinacolboronateIr[dF(CF₃)ppy]₂(dtbbpy)PF₆NiCl₂·glymeQuinolineDMA
3-Bromo-2-phenyl-2,1-borazaronaphthaleneAmmonium (4-cyanobutyl)bis(catecholato)silicateIr[dF(CF₃)ppy]₂(dtbbpy)PF₆NiCl₂·glymedtbbpyDMF
Nickel(0)-Catalyzed Decarbonylative Cross-Coupling with Aromatic Esters

Expanding the scope of cross-coupling electrophiles beyond organohalides is a significant goal in organic synthesis. Aromatic esters have emerged as attractive, readily available, and stable alternatives. Nickel(0)-catalyzed decarbonylative cross-coupling reactions enable the use of aromatic esters as arylating agents in reactions with organoboron compounds. nih.govnih.govresearchgate.net In this transformation, the acyl C–O bond of the ester is cleaved, and the carbonyl group is extruded as carbon monoxide (CO), effectively using the ester as an aryl electrophile. researchgate.net

This reaction has been successfully applied to the synthesis of biaryl derivatives through the cross-coupling of aromatic esters with arylboronic acids. nih.govnih.gov A typical catalytic system involves a Ni(0) source, such as Ni(COD)₂, a phosphine ligand like tricyclohexylphosphine (B42057) (PCy₃), and a base. nih.govnih.govresearchgate.net The reaction proceeds via the oxidative addition of the Ni(0) catalyst to the acyl C–O bond of the ester, followed by decarbonylation to form a Ni(II)-aryl intermediate. Transmetalation with the arylboronic acid and subsequent reductive elimination yields the biaryl product. Chelation assistance from a directing group on the aromatic ester can significantly facilitate the initial C–O bond cleavage. nih.govnih.gov

Table 5: Nickel(0)-Catalyzed Decarbonylative Cross-Coupling of an Aromatic Ester with 2-Naphthylboronic Acid

Aromatic EsterOrganoboron ReagentNi(0) SourceLigandBaseSolventYield (%)
Ethyl benzo[h]quinoline-10-carboxylate2-Naphthylboronic AcidNi(COD)₂PCy₃t-BuOKToluene81 nih.gov
Radical-Based C-C Coupling with Electron-Deficient Olefins

Radical-based carbon-carbon bond-forming reactions offer a distinct reactivity pattern compared to traditional two-electron pathways, enabling the synthesis of complex molecules from simple precursors. The coupling of radicals with electron-deficient olefins, often termed a Giese-type addition, is a powerful method for constructing new C-C bonds. nih.gov Recent advancements in photoredox catalysis have provided mild and efficient ways to generate radicals under visible light irradiation. nih.govnih.gov

In one such strategy, an electron-poor olefin is reduced by an excited photocatalyst to generate a radical anion. nih.gov Protonation of this intermediate yields a carbon-centered radical, which can then be captured by a second, typically neutral or electron-rich, olefin. nih.govnih.gov This intermolecular reductive cross-coupling of two different olefins provides a novel disconnection for the rapid synthesis of sp³-rich molecular architectures from abundant olefin feedstocks. nih.gov

Another approach involves the photoredox generation of sulfonyl radicals, which can then be trapped by electron-deficient olefins to form sulfones. researchgate.net Similarly, radicals generated from phenols can undergo oxidative cross-coupling and cyclization with olefins. sci-hub.st These methods highlight the versatility of radical chemistry in C-C bond formation, allowing for the coupling of diverse radical precursors with activated olefins under mild, photochemically-driven conditions. rsc.org

Table 6: General Scheme for Radical Addition to Electron-Deficient Olefins This table illustrates the general concept and is not specific to reactions involving this compound.

Radical PrecursorElectron-Deficient OlefinCatalyst/InitiatorConditionsProduct Type
N-Hydroxyphthalimide EsterAcrylonitrileOrganic PhotocatalystVisible LightChroman Derivative
4-MethoxyphenolStyreneFeCl₃ / DDQOxidativeDihydrobenzofuran
Sulfone TetrazoleEthyl AcrylateIridium PhotocatalystVisible Light, DMAPDialkyl Sulfone
Borono-Catellani Reactions for C-Aryl Glycoside Synthesis

A practical and efficient method for the synthesis of C-aryl glycosides utilizes a Borono-Catellani reaction. rsc.orgresearchgate.net This approach employs readily available arylboronic esters, such as this compound, and glycosyl chlorides as the fundamental building blocks. rsc.org The reaction is distinguished by its mild conditions, exceptional diastereoselectivity, and broad functional group tolerance. rsc.orgresearchgate.net This methodology facilitates the convergent and redox-neutral synthesis of a wide array of highly decorated C-(hetero)aryl glycosides. rsc.org The reaction is initiated by a Pd(II) catalyst and has demonstrated excellent diastereoselectivities. researchgate.net

The proposed mechanism for this transformation is a palladium/norbornene cooperative catalysis. This process, first identified by Catellani in 1997, provides an efficient route to synthesize highly functionalized aromatic compounds that are otherwise challenging to obtain. researchgate.net

Diverted Telomerization Reactions for Aryl-Substituted Dienes

The telomerization reaction, a fundamental industrial process for creating medium-length carbon chains with heteroatoms, can be strategically interrupted and diverted. acs.orgacs.org By introducing an aryl boronic derivative like this compound into the reaction mixture, the pathway is shifted from the typical heteroatom coupling to an aryl coupling. acs.orgacs.org This "diverted telomerization" provides a straightforward synthesis of aryl-substituted 1,6- and 1,7-dienes. acs.orgacs.org

Experimental and computational studies suggest a mechanism that begins with the classical telomerization steps, followed by a Tsuji–Trost reaction for the final aryl coupling. acs.org A key factor in this diversion is the higher affinity of the methoxy (B1213986) anion for the boronic derivative compared to the π-allyl Pd intermediate, which facilitates the formation of the aryl-substituted dienes in high yields. acs.org The selectivity of this reaction is influenced by the electronic properties of the aryl ring being coupled. acs.org This method allows for the preparation of carbon chains ranging from 14 to 30 atoms. acs.org

Allylation and Conjugate Addition Reactions

While specific examples detailing the direct use of this compound in allylation and conjugate addition reactions are not prevalent in the reviewed literature, the broader class of organoboronic esters is extensively used in such transformations. For instance, a three-component coupling involving lithiated indoles, boronate esters, and allylic acetates can generate chiral indolines with adjacent quaternary stereocenters. nih.gov Furthermore, α-allylation of α-boryl aldehydes can be achieved chemoselectively, preserving the carbon-boron bond under palladium catalysis. lookchem.com In the context of conjugate addition, a notable application is the novel radical-mediated annulation of methyl-vinyl ketone, which leads to polycyclic products with high enantio- and diastereoselectivity. nih.gov

Catalytic Roles of 1,3,2-Dioxaborolanes

Lewis Acidity of Trivalent Boron in Organic Transformations

The trivalent boron atom in 1,3,2-dioxaborolanes imparts significant Lewis acidic character to the molecule. This acidity is a key factor in their catalytic activity in a range of organic transformations. chemrxiv.orgrsc.org The Lewis acidity of boranes can be influenced by the substituents attached to the boron atom. chemrxiv.org For example, the introduction of an amino substituent can modulate the Lewis acidity, and in some cases, provide protection against competing donors, allowing for catalysis even in coordinating solvents. chemrxiv.orgrsc.org The fluoride (B91410) ion affinity (FIA) is a calculated measure that can be used to estimate the relative Lewis acidities of different boranes. chemrxiv.org

Application in Dehydration, Carbonyl Condensation, Acylation, Alkylation, and Cycloaddition Reactions

The Lewis acidic nature of 1,3,2-dioxaborolanes makes them effective catalysts for a variety of organic reactions. Boronic acids are known to react with 1,2- or 1,3-diols to form five- or six-membered cyclic boronate esters, a reaction that is essentially a dehydration process. researchgate.net This reactivity is fundamental to their role as catalysts and protecting groups.

In carbonyl condensation reactions, 1,3-dioxolanes, a related class of compounds, are readily formed from carbonyl compounds and diols in the presence of a Brønsted or Lewis acid catalyst. organic-chemistry.org This principle extends to 1,3,2-dioxaborolanes, which can act as catalysts in such transformations. Their Lewis acidity also facilitates acylation and alkylation reactions by activating the respective reagents. In the realm of cycloaddition reactions, boron-substituted dienes and dienophiles have been utilized in Diels-Alder reactions, highlighting the utility of organoboron compounds in constructing cyclic systems. mdpi.com

Chiral 1,3,2-Dioxaborolanes in Asymmetric Reduction of Prochiral Ketones

Chiral 1,3,2-dioxaborolanes have emerged as powerful reagents and catalysts in the asymmetric reduction of prochiral ketones to produce enantiomerically enriched chiral alcohols. acgpubs.orgwikipedia.orgrsc.orgtaylorfrancis.comnih.gov These chiral alcohols are crucial building blocks for many pharmaceuticals. acgpubs.orgnih.gov

One approach involves the use of a chiral 1,3,2-dioxaborolane derived from a natural product, such as a diterpene, in conjunction with a borane-dimethyl sulfide (B99878) complex as the hydride source. acgpubs.org This system has been shown to afford high chemical yields (85-97%) and good to excellent enantioselectivities (62-96% ee) in the reduction of various prochiral ketones at room temperature. acgpubs.org The electronic effects of the substituents on the ketone can influence the enantioselectivity of the reduction. acgpubs.org

The general mechanism for these reductions often involves the formation of an oxazaborolidine catalyst in situ, which then coordinates with both the borane (B79455) reducing agent and the ketone substrate, facilitating a highly stereocontrolled hydride transfer. wikipedia.org

Below is a table summarizing the results of an asymmetric reduction of various prochiral ketones using a chiral 1,3,2-dioxaborolane catalyst.

EntryKetone SubstrateProduct AlcoholYield (%)Enantiomeric Excess (ee, %)
1Acetophenone1-Phenylethanol9585
24-Methoxyacetophenone1-(4-Methoxyphenyl)ethanol9290
34-Chloroacetophenone1-(4-Chlorophenyl)ethanol9788
42-Acetonaphthone1-(Naphthalen-2-yl)ethanol9092
5Propiophenone1-Phenylpropan-1-ol8882

This data is representative and compiled from findings reported in the synthesis and application of chiral 1,3,2-dioxaborolanes for asymmetric reductions. acgpubs.org

Investigation of "Hidden Boron Catalysis" from 1,3,2-Dioxaborolane Decomposition

The decomposition of 1,3,2-dioxaborolanes can be facilitated by various factors present in a reaction mixture, including nucleophiles and Lewis acids. researchgate.netrsc.org For instance, nucleophilic attack at the boron center can lead to ring-opening and subsequent release of catalytically active boron species. While specific experimental studies on the decomposition of this compound are not extensively detailed in the reviewed literature, the general principles observed for other 1,3,2-dioxaborolanes, such as pinacolborane (HBpin) and catecholborane (HBcat), provide a framework for understanding its potential reactivity. ed.ac.uknih.gov

Detailed Research Findings

Mechanistic investigations into hidden boron catalysis often employ a combination of control experiments and spectroscopic techniques to identify the true catalytic species. A common strategy involves the use of trapping agents to sequester any generated borane. N,N,N',N'-tetramethylethylenediamine (TMEDA) is a widely used trapping agent that readily forms a stable adduct with borane (BH₃), which can be detected by ¹¹B NMR spectroscopy. ed.ac.uknih.gov The observation of such an adduct provides strong evidence for the decomposition of the 1,3,2-dioxaborolane precursor.

Kinetic analyses also play a crucial role in uncovering hidden catalysis. By comparing the reaction rates of the presumed catalytic system with those of known borane-catalyzed reactions under identical conditions, researchers can determine if the observed catalysis can be attributed to the intended catalyst or to a "hidden" borane species. nih.gov

While specific data tables for the decomposition of this compound are not available in the provided search results, the following table illustrates the types of control experiments that are typically conducted to investigate hidden boron catalysis, based on studies of related 1,3,2-dioxaborolanes.

EntryReaction ConditionsKey ObservationInterpretation
1Standard reaction with proposed catalyst and 2-(aryl)-1,3,2-dioxaborolane.Product formation is observed.The proposed catalyst may be active, or hidden catalysis may be occurring.
2Standard reaction in the presence of a borane scavenger (e.g., TMEDA).Significant inhibition or complete shutdown of the reaction.Suggests that a borane species is the active catalyst ("hidden catalysis").
3Reaction with a known borane catalyst (e.g., BH₃·SMe₂) in the absence of the proposed catalyst.Product is formed at a rate comparable to the original reaction.Supports the hypothesis of hidden boron catalysis.
4¹¹B NMR analysis of the reaction mixture containing the proposed catalyst and 2-(aryl)-1,3,2-dioxaborolane.Appearance of new signals corresponding to borane adducts or other decomposition products.Direct evidence for the decomposition of the 1,3,2-dioxaborolane.

The stability of the 1,3,2-dioxaborolane ring is influenced by the nature of the substituents on both the boron and the diol backbone. While aryl substituents on boron are generally considered to be electronically stabilizing, the presence of strong nucleophiles can still promote decomposition pathways. Further research focusing specifically on the reactivity of this compound with various nucleophiles and under different catalytic conditions would be necessary to fully elucidate its propensity to participate in hidden boron catalysis.

Applications of 2 Naphthalen 2 Yl 1,3,2 Dioxaborolane in Advanced Organic Synthesis and Materials Science Research

Synthesis of Complex Organic Molecules

The primary utility of 2-(naphthalen-2-yl)-1,3,2-dioxaborolane in organic synthesis lies in its role as a nucleophilic partner in the Suzuki-Miyaura coupling reaction. nih.govnbinno.com This palladium-catalyzed process facilitates the formation of carbon-carbon bonds, enabling the efficient linkage of the naphthalene (B1677914) moiety to various organic electrophiles. nih.gov The reaction is prized for its mild conditions, tolerance of a wide array of functional groups, and high stereoselectivity. nih.gov

The synthesis of extended π-conjugated systems, such as polycyclic aromatic hydrocarbons (PAHs) and functionalized heterocycles, is a cornerstone of modern chemical research. This compound serves as a key precursor for introducing the naphthyl unit, a common motif in many advanced materials and biologically active compounds. nbinno.com

Researchers have developed methodologies, such as palladium-catalyzed [3 + 3] annulation, to construct complex PAHs from smaller aromatic fragments. rsc.org In these strategies, a naphthalene-based boronic ester can be coupled with a di-halogenated aromatic compound to build larger, fused-ring systems. The naphthalene core is fundamental to many chiral pharmaceuticals and drug candidates, and its isosteres, such as 1,2-benzazaborines, are also synthesized using related boronic acid chemistry. researchgate.net

Similarly, the synthesis of heterocyclic scaffolds, like 2-arylbenzo[b]furans, has been efficiently achieved via Suzuki cross-coupling reactions. mdpi.comsemanticscholar.org In a typical reaction, a brominated benzofuran (B130515) derivative is coupled with an arylboronic acid or its ester, such as this compound, to generate the desired heterobiaryl product. mdpi.com These structures are ubiquitous motifs in medicinal chemistry. mdpi.comsemanticscholar.org

Table 1: Representative Suzuki-Miyaura Coupling for Heterocycle Synthesis

ElectrophileBoronic EsterCatalystBaseSolventProductYield
2-(4-bromophenyl)benzofuran4-methoxyphenylboronic acidPd(II) complexK₂CO₃EtOH/H₂O2-(4'-(methoxy)-[1,1'-biphenyl]-4-yl)benzofuran91% mdpi.com
2,5-dibromothiopheneIsopropenylboronic acid pinacol (B44631) esterPd(PPh₃)₄Cs₂CO₃1,4-dioxane2,5-diisopropenylthiopheneHigh nih.gov

This table illustrates typical conditions for Suzuki reactions analogous to those involving this compound for building complex scaffolds.

A significant challenge in synthetic chemistry is the late-stage functionalization of complex molecules, where a specific group is introduced at a late step in a synthetic sequence. This approach avoids the need to carry a functional group through a lengthy synthesis. The Suzuki-Miyaura coupling is exceptionally well-suited for this purpose, and this compound provides a stable and reactive source of the naphthyl group. nih.govnbinno.com

This strategy allows for the precise installation of the naphthalene moiety onto a complex molecular core, which can drastically alter its biological or material properties. researchgate.net For instance, the introduction of a naphthalene group can enhance π-π stacking interactions, modify solubility, or tune the electronic properties of a molecule. nih.gov The development of C–H functionalization strategies, where a directing group guides the reaction to a specific C-H bond on a naphthalene substrate, has further expanded the toolkit for creating polysubstituted naphthalenes. researchgate.net

Contributions to Polymer and Materials Chemistry

The unique electronic and photophysical properties of the naphthalene ring system make it a desirable component in advanced materials. nbinno.com this compound is a key monomer or precursor in the synthesis of polymers and organic electronic materials.

Conjugated polymers, characterized by a backbone of alternating single and double bonds, are the active components in many organic electronic devices. nih.gov Polyfluorenes, in particular, are widely studied for their strong blue light emission and excellent charge transport properties. researchgate.netmetu.edu.tr The synthesis of these materials is often achieved through palladium-catalyzed Suzuki polycondensation, a step-growth polymerization method. doi.orgnih.gov This reaction involves the coupling of a di-bromo monomer with a bis(boronic ester) monomer.

While Suzuki polycondensation is a step-growth process, significant research has focused on developing controlled chain-growth polymerizations to achieve well-defined conjugated polymers with precise molecular weights and low dispersities. scholaris.caresearchgate.netdntb.gov.ua One such method is Catalyst-Transfer Polycondensation (KCTP). Although direct examples using this compound in KCTP are specific, the incorporation of naphthalene diimide-based monomers into chain-growth polymerizations has been demonstrated, leading to n-type conjugated copolymers with controlled structures. researchgate.net The introduction of naphthalene units into the polymer backbone or as side chains can tune the material's properties for specific applications. aimspress.com

The incorporation of naphthalene-based boronic esters is a critical strategy in the development of advanced materials for organic electronics, including organic light-emitting diodes (OLEDs), organic solar cells, and field-effect transistors. nbinno.comresearchgate.net The extended π-conjugation of the naphthalene group contributes to desirable electronic and optical properties, such as enhanced charge carrier mobility and specific emission wavelengths. nbinno.comnbinno.com

In the context of OLEDs, copolymers containing fluorene (B118485) and other aromatic units, which can be introduced via naphthalene boronic esters, are synthesized to create materials with tailored HOMO/LUMO energy levels. nih.govresearchgate.net This energy level tuning is essential for efficient charge injection and transport, leading to brighter and more stable devices. researchgate.net For example, fluorene copolymers containing dicyanophenanthrene units, synthesized via Suzuki polycondensation, have been used in OLEDs exhibiting high brightness and efficiency. nih.gov The use of this compound allows for the rational design of such high-performance organic semiconductors. nbinno.com

Table 2: Properties of a Polyfluorene Copolymer for OLED Applications

PolymerHOMO Level (eV)LUMO Level (eV)Max. Emission (nm)Max. Brightness (cd/m²)Max. Efficiency (cd/A)
Polyfluorene-co-dicyanophenanthrene (2.5 mol%)-5.79-2.6151292303.33 nih.gov

This table shows representative data for a functional copolymer whose synthesis relies on the principles of Suzuki polycondensation, a key reaction for this compound.

Dynamic combinatorial chemistry (DCC) is a powerful technique that uses reversible reactions to generate a library of compounds that can adapt its composition in response to an external stimulus, such as the addition of a target molecule. rsc.orgcore.ac.ukresearchgate.net The reversible formation of boronic esters from boronic acids and diols is a cornerstone of DCC. nih.govmdpi.com

By employing building blocks like naphthalene-2-boronic acid (the precursor to its pinacol ester), researchers can create dynamic combinatorial libraries (DCLs) where the naphthalene moiety is a key structural component. nih.gov The thermodynamic equilibrium of the library can be shifted to amplify the formation of the best-fitting molecule for a given target, facilitating the discovery of new receptors or inhibitors. core.ac.uk

Similarly, the principles of reversible boronic ester formation and other non-covalent interactions are used to construct ordered supramolecular assemblies. nih.govmdpi.com For example, 1,8-dihydroxy naphthalene has been used as a building block that self-assembles with aryl boronic acids and bipyridine linkers to form stable host-guest complexes. mdpi.com The incorporation of the 2-(naphthalen-2-yl) group into such systems allows for the design of complex architectures with specific functions driven by π-stacking and other intermolecular forces. rsc.org

Boron-Doped Carbon-Rich Materials with Distinct Optoelectronic Properties

The introduction of boron into polycyclic aromatic hydrocarbons (PAHs) and other carbon-rich frameworks is a highly effective strategy for tuning their intrinsic optoelectronic properties. nih.gov Boron's electron-deficient nature, possessing an empty p-orbital, allows it to act as an electron-accepting center when incorporated into a π-conjugated system. morressier.com This "doping" disrupts the sp²-hybridized carbon network, fundamentally altering the material's electronic structure and leading to novel characteristics. semanticscholar.org

Research has demonstrated that replacing C=C units with isoelectronic B-N or B-O couples can effectively widen the HOMO-LUMO gap. scispace.com In the case of direct carbon-boron bonds, the introduction of a three-coordinate boron atom typically reduces the LUMO energy level of the PAH. morressier.com This modification makes the resulting materials promising for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). nih.gov

The synthesis of these boron-doped PAHs often utilizes boronic acid derivatives, such as this compound, as precursors. A one-pot synthesis method has been developed to create a series of mono- and dual-boron-doped PAHs from alkyne precursors, which display excellent fluorescence with quantum yields reaching up to 97% in solution. nih.gov These materials exhibit absorption peaks in the visible region and fluorescence emission maxima spanning from blue to orange wavelengths, demonstrating the tunability afforded by boron incorporation. nih.gov For instance, tetracoordinate boron-doped PAHs have been synthesized that show significantly red-shifted absorption and emission compared to their three-coordinate counterparts, with some exhibiting delayed fluorescence and aggregation-induced emission. nih.gov

The distinct optoelectronic properties of these materials are directly linked to the presence and configuration of the boron atoms. Fully fused boron-doped PAHs, for example, have planar geometries and exhibit red fluorescence. rsc.orgrsc.org The Lewis acidity of the boron center also introduces unique functionalities, allowing for interactions with Lewis bases that can further modify the material's photophysical properties and even induce photo-responsive behavior in the excited state. semanticscholar.orgrsc.orgrsc.org

Table 1: Photophysical Properties of Selected Boron-Doped Polycyclic Aromatic Hydrocarbons (B-PAHs) Data sourced from studies on B-PAHs synthesized via a one-pot method. nih.gov

CompoundLongest Wavelength Absorption (λ_abs) [nm]Emission Maximum (λ_em) [nm]Photoluminescence Quantum Yield (Φ_PL) [%] in CH₂Cl₂Optical Energy Gap (E_g) [eV]
1b 412439752.85
1f 425451802.76
1g 443473972.62
1h 397418703.00
1k 487537782.40
1l 515568612.30
1m 465501852.54

Novel Functional Materials and Chemical Systems

Integration into Molecular Solar Thermal (MOST) Energy Storage Systems

Molecular Solar Thermal (MOST) energy storage systems represent a promising technology for capturing and storing solar energy in the chemical bonds of photoswitchable molecules. nih.govrsc.org These systems utilize a molecule that, upon absorbing solar irradiation, undergoes a reversible photoisomerization to a high-energy, metastable isomer. sigmaaldrich.commdpi.com This stored energy can later be released on demand as heat, offering a closed-loop, emission-free energy storage solution. nih.govrsc.org

The most commonly studied photoswitches for MOST applications include norbornadiene/quadricyclane (NBD/QC) couples and azobenzene (B91143) derivatives. nih.govsigmaaldrich.com Key criteria for an effective MOST system include a strong overlap of the molecule's absorption spectrum with solar radiation, a high quantum yield of isomerization, a high energy storage density, and long-term stability of the high-energy isomer. mdpi.comd-nb.info

While the direct application of this compound in MOST systems is not prominently documented, the unique properties of boron-containing and naphthalene-based compounds suggest potential avenues for exploration. Boron's role in renewable energy technologies is expanding, with applications in photovoltaics and energy storage. innovationnewsnetwork.comsmartcityconsultant.comriotinto.com Boron compounds like boranes and borohydrides are noted for their potential as high-capacity energy carriers. innovationnewsnetwork.comboronmolecular.com

Furthermore, naphthalene derivatives have been investigated as components in photoswitchable systems. For instance, naphthyl-linked bis- and tris-norbornadienes have been synthesized and evaluated as promising MOST systems, achieving high energy densities. researchgate.net The naphthalene unit can act as a chromophore to enhance light absorption. The challenge lies in designing a molecule where the naphthalene-boron system can undergo an efficient and reversible photoisomerization to a stable, high-energy state. The inherent photophysical properties of boron-doped PAHs, such as strong fluorescence, might compete with the desired energy-storing isomerization pathway, posing a design challenge for future research in this area.

Role in Fluorescent Probe Design for Chemical Systems

Boronic acids and their esters, such as this compound, are pivotal in the design of fluorescent probes for detecting specific chemical species, particularly reactive oxygen species (ROS). jmu.eduprinceton.edu The underlying mechanism often relies on the chemoselective oxidation of the boronate group by an analyte like hydrogen peroxide (H₂O₂) or peroxynitrite (ONOO⁻). nih.govrsc.org

In its native state, the boronate-appended fluorophore is often weakly fluorescent or non-fluorescent. The boronate moiety acts as a quencher through mechanisms like photoinduced electron transfer (PET). Upon reaction with the target analyte, the C-B bond is cleaved, and the boronate is converted into a hydroxyl group (a phenol). nih.govresearchgate.net This transformation eliminates the quenching pathway and "turns on" the fluorescence of the core fluorophore, providing a detectable signal. researchgate.net This "Off-On" switching mechanism allows for the sensitive and selective detection of the target species. rsc.org

The naphthalene scaffold is an excellent fluorophore due to its rigid, conjugated structure, which often results in high fluorescence quantum yields. nih.govnih.govmdpi.com By combining the naphthalene core with the boronate functional group, a probe can be designed to be initially "off." The addition of an analyte like H₂O₂ would then trigger the conversion to the highly fluorescent naphthol derivative. The incorporation of electron-donating or electron-withdrawing groups onto the naphthalene ring can further tune the probe's photophysical properties, such as its emission wavelength and sensitivity, by modulating the intramolecular charge transfer (ICT) characteristics of the molecule. researchgate.netrsc.org The selectivity of boronate-based probes is a key advantage; they show little to no response to other biologically relevant oxidants like superoxide (B77818) or hypochlorite. nih.gov

Exploration of Chemical Space and Function via BN/CC Isosterism

Introducing the polar B-N bond into a nonpolar hydrocarbon framework like naphthalene or other PAHs modifies the energy levels of the frontier molecular orbitals (HOMO and LUMO). iqs.edu This change impacts the material's conductive behavior, reactivity, and optoelectronic properties. iqs.edu For example, the synthesis of a tetracene BN isostere resulted in a molecule with a lower-lying HOMO and a slightly larger optical HOMO–LUMO gap compared to its all-carbon analogue. acs.org Notably, the BN tetracene also exhibited significantly higher photostability and a much greater photoluminescence quantum yield, highlighting the functional advantages that can be achieved through this isosteric replacement. acs.org

This strategy allows for the fine-tuning of material properties for applications in medicinal chemistry and materials science. nih.govresearchgate.net The functionalization of BN-arenes, such as BN-naphthalene, provides a bottom-up approach to constructing more complex BN-doped polycyclic aromatic hydrocarbons (BN-PAHs). researchgate.net Electrophilic borylation is one method used for the selective functionalization of these BN-heterocycles. iqs.edu By strategically placing B-N units within a carbon lattice, researchers can modulate aromaticity and peripheral electron delocalization, thereby enabling precise control over the frontier orbital shapes and energy gaps of the resulting materials. rsc.org This approach provides a rational design pathway to novel materials with properties that are inaccessible with their all-carbon counterparts.

Future Directions and Emerging Research Avenues for 2 Naphthalen 2 Yl 1,3,2 Dioxaborolane

Development of More Sustainable and Atom-Economical Synthetic Routes

The synthesis of arylboronic esters, including 2-(Naphthalen-2-yl)-1,3,2-dioxaborolane, is undergoing a transformation driven by the principles of green and sustainable chemistry. Traditional methods often rely on organolithium or Grignard reagents, which can have poor functional group tolerance and generate significant waste. Future research is focused on developing more atom-economical and environmentally benign pathways.

A promising sustainable approach is the direct, metal-free synthesis of arylboronic pinacol (B44631) esters from readily available aromatic amines. rsc.orgorgsyn.org This method avoids the use of metal catalysts and often proceeds under mild reaction conditions. rsc.org For instance, a Sandmeyer-type borylation reaction allows for the conversion of arylamines to arylboronates, which can then be used in subsequent reactions like Suzuki-Miyaura cross-coupling without needing purification of the intermediate. rsc.org Research has expanded this scope, demonstrating that simply adjusting reaction conditions, such as performing the reaction in acetonitrile (MeCN) at elevated temperatures without a radical initiator, can broaden the applicability to a wider range of arylamine substrates.

Synthetic StrategyKey AdvantagesStarting MaterialsCatalyst/ReagentsRelevant Findings
Traditional BorylationWell-establishedAryl HalidesPalladium catalysts, Organolithium/Grignard reagentsForms the basis of many cross-coupling reactions but can lack sustainability.
Sandmeyer-Type BorylationMetal-free, milder conditions, improved substrate scopeArylaminestBuONO, Dibenzoyl peroxide (BPO) or heatOffers a direct conversion of arylamines to arylboronates, avoiding metal catalysts and harsh reagents. rsc.orgorgsyn.org
Aqueous Phase DiazotizationUse of environmentally benign solventsArylaminesNaNO2, HCl, B2(OH)4Allows the synthesis of arylboronic acids directly in aqueous conditions, enhancing the green profile of the synthesis. orgsyn.org

Exploration of Novel Catalytic Systems and Reaction Modes

Innovation in catalysis is a central theme in the future development of reactions involving this compound. Researchers are actively exploring novel catalytic systems that offer higher efficiency, selectivity, and sustainability compared to conventional ones.

One significant development is the creation of heterogeneous geminal-atom catalysts (GACs). labonline.com.au For example, a catalyst featuring two copper ions held in a polymeric carbon nitride support has been shown to be highly efficient, stable, and reusable for cross-coupling reactions. labonline.com.au This system demonstrates a carbon footprint ten times lower than conventional catalysts and can be recovered and reused over multiple cycles without significant loss of activity, addressing key challenges of cost, separation, and metal contamination. labonline.com.au

Beyond traditional cross-coupling, emerging reaction modes are expanding the utility of boronic esters. Boronic acid-mediated dynamic click chemistry represents a frontier in creating reversible covalent bonds, with applications in chemical biology and materials science. rsc.org This chemistry allows for the formation of dynamic conjugates, such as iminoboronates and salicylhydroxamic–boronates, which are stable under physiological conditions but can be reversible. rsc.org Furthermore, rhodium-catalyzed enantioselective addition of arylboronic acids to N-heteroaryl ketones is being established as a powerful method for synthesizing chiral α-heteroaryl tertiary alcohols, a class of molecules with significant value in pharmaceuticals. semanticscholar.orgrsc.org The success of this transformation often hinges on the use of specialized ligands to overcome catalyst deactivation by the nitrogen-containing substrates. semanticscholar.org

Advances in High-Throughput Synthesis and Flow Chemistry Methodologies

The transition from batch processing to continuous flow chemistry is a major advancement for the synthesis of boronic esters, including this compound. Flow chemistry offers superior control over reaction parameters, enhanced safety, and improved scalability. rsc.orgresearchgate.net

Flow microreactor systems have been successfully implemented for the preparation of arylboronic esters using organolithium chemistry, even for substrates bearing sensitive electrophilic functional groups. rsc.org This technology allows for precise temperature control and efficient mixing, enabling reactions with unstable intermediates that are difficult to manage in batch processes. researchgate.net Remarkably, flow setups can achieve total reaction times of less than one second with high throughput, making them suitable for both small-scale discovery and larger-scale production without significant redevelopment. organic-chemistry.orgorganic-chemistry.org This approach has been applied to the synthesis of key precursors for active pharmaceutical ingredients, demonstrating its efficiency and value in the pharmaceutical industry. rsc.org

MethodologyKey AdvantagesTypical Residence TimeScaleKey Findings
Batch SynthesisTraditional, well-understood for lab scaleHoursmg to gCan be limited by heat/mass transfer, safety concerns with reactive intermediates.
Flow Chemistry (Lithiation-Borylation)Enhanced safety, precise temperature control, rapid reaction, easy scale-up< 1 second to a few minutesg to kgEnables the use of unstable organolithium intermediates at non-cryogenic temperatures with high throughput. researchgate.netorganic-chemistry.org
Integrated Flow SystemsMulti-step synthesis in one continuous process< 30 minutes for multiple stepsmmol scaleAllows for the synthesis of boronic esters and their immediate use in subsequent reactions like Suzuki-Miyaura coupling in a single, integrated flow system. rsc.orgrsc.org

Deeper Understanding of Boron Reactivity through Advanced Spectroscopic and Computational Techniques

A fundamental understanding of the structure and reactivity of boron compounds is crucial for designing new reactions and materials. Advanced spectroscopic and computational methods are providing unprecedented insights into the behavior of this compound and related compounds.

Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR): ¹¹B NMR spectroscopy is a primary tool for characterizing boron-containing compounds. acs.org The chemical shift in ¹¹B NMR can distinguish between trivalent (sp²) and tetravalent (sp³) boron centers, which typically appear in the 25-35 ppm and +10 to -130 ppm ranges, respectively. acs.org This is critical for studying reaction intermediates and the stability of boronic esters.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to probe the coordination of boron species. mdpi.comusda.gov Specific vibration modes in the infrared spectrum can identify the asymmetric stretching of B-O bonds in trigonal BO₃ units (1200–1500 cm⁻¹) and tetrahedral BO₄ units (800–1200 cm⁻¹). mdpi.com ATR-FTIR studies have provided direct spectroscopic evidence for the adsorption mechanisms of boronic acids on mineral surfaces, revealing how they complex as both trigonal and tetrahedral species. geologyscience.ru

Computational Techniques:

Density Functional Theory (DFT): Computational studies using DFT are used to elucidate reaction mechanisms and predict the stability of intermediates. researchgate.net For example, calculations have supported a stepwise mechanism for the formation of the 1,3,2-dioxaborolane ring from a boronic acid and a diol, proceeding through a monoester intermediate. researchgate.net

Combined Approaches: Integrating structural, kinetic, and computational investigations provides a comprehensive picture of reactivity. nih.gov Such studies have been used to characterize pre-transmetalation intermediates in the Suzuki-Miyaura reaction, shedding light on how the organic fragment is transferred from boron to palladium. nih.gov Recent computational and spectroscopic work has also explored the nature of one-electron boron-carbon bonds, a novel form of bonding relevant to radical-based organic reactions. acs.org

Expansion of Applications in Next-Generation Materials and Functional Systems

The unique electronic and structural properties of the naphthalene (B1677914) moiety, combined with the versatile reactivity of the dioxaborolane group, position this compound as a valuable building block for next-generation materials and functional systems.

Arylboronic esters are critical intermediates in the synthesis of complex organic molecules used in advanced materials. They are particularly important in the construction of conjugated polymers and small molecules for organic electronics. For instance, derivatives such as 2-(4-(tert-butyl)naphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane are listed as intermediates for Organic Light-Emitting Diodes (OLEDs) and other functional materials. hqmat.com The ability to precisely tune the electronic properties of materials through cross-coupling reactions makes these boronic esters indispensable.

Furthermore, the broader field of boron chemistry is leading to entirely new classes of materials. Borophene, a two-dimensional crystalline allotrope of boron, exhibits a unique combination of a triangular lattice and hexagonal vacancies, leading to exceptional predicted properties that in some cases surpass those of graphene. nih.gov While this compound is not a direct precursor to borophene, the fundamental chemistry it represents is integral to the continued exploration of boron-based advanced materials. The development of novel synthetic pathways using naphthalene-based building blocks also contributes to the creation of complex heterocyclic systems with potential applications in medicinal chemistry and materials science. mdpi.comrsc.org

Q & A

Basic: What are the recommended synthetic methods for 2-(Naphthalen-2-yl)-1,3,2-dioxaborolane and its derivatives?

The synthesis typically involves coupling naphthalene derivatives with boron-containing precursors. For example:

  • Nickel-catalyzed borylation : Aryl halides react with bis(pinacolato)diboron (B₂pin₂) in the presence of a nickel catalyst (e.g., NiCl₂·dme) and ligands like 1,10-phenanthroline, yielding aryl boronic esters .
  • Electrochemical cross-electrophile coupling : Alkyl halides and aryl halides are coupled using electrochemical methods, followed by purification via flash column chromatography (hexanes/ethyl acetate gradients) .
  • Radical chain reactions : Alkylboronic esters act as radical precursors under controlled conditions (e.g., light or thermal initiation) .

Basic: How should researchers characterize this compound using NMR spectroscopy?

Key NMR parameters for structural confirmation include:

  • ¹H NMR : Peaks for naphthalene protons (δ 7.4–8.4 ppm) and pinacol methyl groups (δ ~1.3–1.4 ppm). For example, this compound shows distinct aromatic resonances at δ 8.37 (s, 1H) and 7.88 (d, J = 7.6 Hz, 1H) .
  • ¹¹B NMR : A singlet around δ 31 ppm confirms the boron environment .
  • ¹³C NMR : Aromatic carbons appear at δ 125–136 ppm, while the boron-adjacent carbon (C-B) is often undetected due to quadrupolar spin broadening .

Advanced: How can enantiomerically pure forms of this compound be synthesized?

Enantioselective synthesis involves:

  • Chiral catalysts : Use of Rh or Cu catalysts with chiral ligands (e.g., BINAP) to induce asymmetry during hydroboration .
  • Cyclopropanation : Diastereoselective cyclopropanation of alkenylboronic esters derived from enantiopure 1,3,2-dioxaborolanes, achieving dr > 20:1 .
  • Chromatographic resolution : Diastereomeric mixtures (e.g., dr ~5:1) are separated using chiral stationary phases or recrystallization .

Advanced: What strategies address discrepancies in NMR data for boron-containing compounds?

Common challenges and solutions include:

  • Quadrupolar broadening : Boron (¹¹B, I = 3/2) causes signal splitting or missing ¹³C peaks. Use ¹¹B decoupling or complementary techniques like X-ray crystallography .
  • Dynamic effects : Variable-temperature NMR can resolve overlapping signals caused by conformational flexibility .
  • Validation : Cross-check with high-resolution mass spectrometry (HRMS) or IR spectroscopy for functional group confirmation .

Advanced: What catalytic applications exist for this compound in organic synthesis?

  • Suzuki-Miyaura coupling : As a boronate donor for cross-coupling with aryl halides under Pd catalysis .
  • Z-selective alkene borylation : Fe-catalyzed reactions achieve Z:E ratios up to 44:1 for vinyl boronates .
  • Radical reactions : Serves as a radical initiator in deboronative alkylation or halogenation .

Basic: What safety precautions are necessary due to the naphthalene moiety?

  • Toxicity : Handle in a fume hood; naphthalene derivatives are linked to hemolytic anemia and respiratory irritation in rodents .
  • Environmental exposure : Avoid aqueous release; use closed systems for synthesis and waste disposal .

Advanced: How is Z-selectivity achieved in vinyl boronate synthesis using this compound?

  • Iron catalysis : Fe(acac)₃ with ligands like TMEDA promotes stereoselective borylation of alkynes, favoring Z-isomers via radical intermediates .
  • Solvent effects : Non-polar solvents (e.g., hexanes) enhance selectivity by stabilizing transition states .

Advanced: What are the challenges in isolating diastereomers during synthesis?

  • Low dr ratios : Optimize reaction conditions (e.g., temperature, catalyst loading) to improve diastereoselectivity .
  • Purification : Use silica gel chromatography with isocratic elution (e.g., hexanes:EtOAc 9:1) or chiral HPLC .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.